molecular formula C6H9N5O B2642624 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1789455-92-0

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2642624
CAS No.: 1789455-92-0
M. Wt: 167.172
InChI Key: CPCKKMGSXQLFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide (CAS 1789455-92-0) is a high-purity chemical compound with the molecular formula C6H9N5O and a molecular weight of 167.17 g/mol . This molecule features a 5-amino-1,2,3-triazole-4-carboxamide core and is of significant interest in medicinal chemistry and drug discovery research. Scientific literature identifies this core structure as a promising scaffold in the discovery of new anti-infective agents. Specifically, compounds based on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore have been investigated for their potent activity against Trypanosoma cruzi , the parasite responsible for Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . Optimization of this series has demonstrated that the cyclopropyl substituent can contribute to improved metabolic stability and potency against the parasite . Furthermore, related 1,2,3-triazole-4-carboxamide derivatives have shown broad-spectrum biological activity, including potential as antimicrobial agents against pathogens like Staphylococcus aureus . This compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. For any specific handling and storage information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-amino-N-cyclopropyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-5-4(9-11-10-5)6(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKKMGSXQLFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NNN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with cyclopropyl isocyanate under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of triazole derivatives, with functional groups influencing its interactions:

2.1. Nucleophilic Substitution

  • Reactivity : The amino group (-NH₂) at position 5 and the carboxamide group (-CONH₂) act as nucleophiles, participating in substitutions with electrophiles (e.g., alkylating agents) .

  • Example : Reaction with benzyl bromide under basic conditions forms N-benzylated derivatives .

2.2. Hydrogen Bonding

  • Interactions : The triazole ring and carboxamide group facilitate hydrogen bonding, critical for biological activity and crystal packing .

  • Analysis : Hirshfeld surface analysis reveals dominant N–H⋯N and C–H⋯O contacts, stabilizing the molecular structure .

2.3. Electrophilic Aromatic Substitution

  • Substituents : The cyclopropyl group enhances steric hindrance, reducing reactivity toward electrophiles like nitration agents .

Reactivity Data Table

Reaction TypeConditionsProduct/OutcomeReference
Nucleophilic substitutionBenzyl bromide, NaOHN-benzylated triazole derivative
Hydrogen bondingCrystallizationStabilized molecular lattice
Electrophilic substitutionNitration (HNO₃/H₂SO₄)Minimal substitution due to steric hindrance

Mechanistic Insights

3.1. Tautomerism
The compound undergoes annular prototropic tautomerism between 1H- and 3H-forms, influenced by solvent and temperature . This equilibrium impacts reactivity and biological interactions .

3.2. Crystallographic Analysis

  • Space Group : Monoclinic (P2₁/n) with molecular packing dominated by hydrogen bonding and π–π interactions .

  • Key Interactions : N–H⋯N (1.84 Å) and C–H⋯O (2.35 Å) contacts stabilize the crystal lattice .

3.3. Biomedical Implications

  • Antimicrobial Activity : The triazole ring and carboxamide group interact with bacterial enzymes, disrupting metabolic pathways .

  • Pharmacokinetics : Amidation enhances aqueous solubility, improving bioavailability for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has demonstrated significant antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for developing new antibiotics. Studies have shown that compounds within this class can disrupt microbial growth through mechanisms that may involve interference with essential cellular processes .

Anticancer Research

This compound has been evaluated for its potential as an anticancer agent. Research indicates that it can disrupt microtubule dynamics, which is crucial in cancer cell proliferation. The ability to form hydrogen bonds with biological macromolecules enhances its interaction potential with target proteins or enzymes involved in tumor growth .

Case Study: Chagas' Disease Treatment

A notable application of this compound is in the treatment of Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi. Current treatments have significant side effects and limited efficacy during chronic phases of the disease. High-content screening against infected VERO cells identified this compound series as promising candidates. Optimization efforts have led to improvements in potency and metabolic stability, demonstrating significant suppression of parasite burden in mouse models .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been explored for its potential in antiviral medications and as a scaffold for developing antifungal agents . Its structural characteristics allow for modifications that can enhance biological activity and pharmacokinetic properties.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
5-amino-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamideHydroxyethyl substituent at nitrogenImproved solubility and potential for enhanced interactions
5-methyl-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamideMethyl group instead of aminoVariation in biological activity due to steric effects
N-(4-chlorophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxamideChlorophenyl substituentPotentially increased potency against specific pathogens

These compounds illustrate how minor modifications can significantly impact biological activity and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing their activity . This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with variations in substituents significantly impacting biological activity and pharmacokinetics. Below is a comparative analysis of 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide and structurally related compounds:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name Substituents (R1, R2) Key Biological Activities Pharmacokinetic Notes References
This compound R1 = NH₂, R2 = cyclopropyl Anticancer (hypothesized), antimicrobial Enhanced metabolic stability
Rufinamide R1 = 2,6-difluorobenzyl, R2 = H Antiepileptic (Lenox-Gastaut syndrome) CNS penetration
Carboxyamidotriazole R1 = aryl, R2 = morpholino Anticancer (calcium channel modulation) Limited oral bioavailability
5-Amino-1-(quinolin-8-yl)-1,2,3-triazole-4-carboxamide R1 = NH₂, R2 = quinolin-8-yl Antitumor, antibacterial High lipophilicity
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1 = Cl, R2 = 4-methoxyphenyl Anticancer (proteasome inhibition) Moderate solubility
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide R1 = NH₂, R2 = 4-fluorophenyl Antiproliferative (renal/CNS cancers) High target selectivity

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Cyclopropyl vs. Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger proteasome inhibition, while electron-donating groups (e.g., methoxy) enhance solubility but reduce target affinity .

Pharmacokinetic Profiles: Metabolic Stability: The cyclopropyl substituent is associated with increased metabolic stability due to resistance to oxidative degradation, a limitation observed in morpholino-substituted analogs like carboxyamidotriazole . Lipophilicity and Bioavailability: Quinolin-8-yl-substituted derivatives display high logP values, favoring membrane penetration but risking toxicity, whereas the cyclopropyl analog balances lipophilicity and safety .

Target Specificity: Anticancer Activity: this compound shares structural similarities with antiproliferative agents like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, which inhibits renal cancer RXF 393 cells (Growth Percentage [GP] = -13.42%) . Antimicrobial Potential: Unlike the SOS response inhibitors (e.g., 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide), the cyclopropyl derivative may target bacterial membrane proteins due to its compact structure .

Biological Activity

5-Amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide (ATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of azides with α-cyano amides or esters. A common method includes the reaction of sodium azide with α-cyano acetic ester under heat, leading to the formation of the triazole ring. Additionally, Lewis-acid catalyzed amidation reactions are employed to yield the desired carboxamide.

Biological Activity

This compound has been evaluated for various biological activities:

Antimicrobial Properties

Research indicates that ATC exhibits promising antimicrobial activity against various pathogens. Its mechanism involves the formation of hydrogen bonds with biological macromolecules, enhancing its interaction potential with target proteins or enzymes involved in disease processes.

Antitumor Activity

The compound has also been explored for its antitumor properties. Studies suggest that it disrupts microtubule dynamics, which is crucial for cancer cell proliferation. For instance, a series of compounds based on the ATC core demonstrated significant cytotoxicity against cancer cell lines, with some exhibiting submicromolar activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The triazole ring facilitates hydrogen bonding and dipole interactions with biological receptors, influencing their activity .

Case Studies and Research Findings

A notable study focused on the optimization of this compound against Trypanosoma cruzi, the causative agent of Chagas' disease. The research utilized phenotypic high-content screening against intracellular parasites in infected VERO cells. The optimized compounds showed improved potency and metabolic stability, leading to significant suppression of parasite burden in mouse models .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens through hydrogen bonding interactions
AntitumorDisrupts microtubule dynamics; cytotoxicity observed in cancer cell lines
Anti-parasiticSignificant suppression of T. cruzi in mouse models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, cyclopropylamine can be reacted with a pre-functionalized triazole-carboxylic acid intermediate using coupling reagents like EDCI/HOBt in DMF . Optimization includes adjusting stoichiometry, temperature (room temperature vs. heated), and catalyst loading (e.g., CuI at 10 mol%) to improve yield. Purity is enhanced via recrystallization (ethanol/water) or preparative TLC .

Q. How does the compound’s solubility profile impact experimental design, and what strategies mitigate low aqueous solubility?

  • Methodology : The cyclopropyl group and triazole ring contribute to low water solubility. Researchers use co-solvents (DMSO ≤5% v/v) or formulate the compound as a hydrochloride salt. Solubility assays (e.g., shake-flask method) guide solvent selection for in vitro studies. For in vivo applications, nanoformulation or PEGylation improves bioavailability .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm) and carboxamide connectivity.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 225.1).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence enzyme inhibition compared to other N-substituents (e.g., phenyl or methyl groups)?

  • Methodology :

  • Kinetic Studies : Compare KiK_i values using fluorogenic substrates (e.g., for carbonic anhydrase). Cyclopropyl’s steric bulk may reduce binding affinity but enhance selectivity.
  • Molecular Docking : Simulations (AutoDock Vina) reveal substituent effects on active-site interactions. Cyclopropyl’s rigidity restricts conformational flexibility, potentially improving target engagement .

Q. How can researchers resolve contradictions in reported IC50_{50} values across studies?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted).
  • Impurity Analysis : Use LC-MS to identify batch-specific contaminants (e.g., unreacted intermediates) that may skew results.
  • Meta-Analysis : Compare data from PubChem and peer-reviewed studies, adjusting for methodological differences .

Q. What crystallographic techniques elucidate the compound’s conformation and intermolecular interactions?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Resolve bond angles and hydrogen-bonding networks (e.g., triazole N-H···O=C interactions).
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking with aromatic residues in enzyme co-crystals) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to reduce cytochrome P450 oxidation.
  • Isotope Labeling : 14C^{14}C-tracking in rodent models identifies major metabolic pathways (e.g., glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.